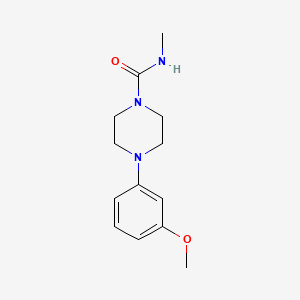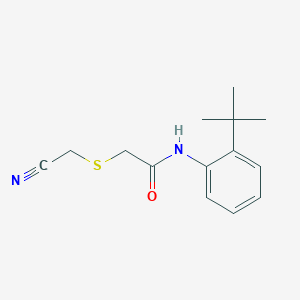
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide, also known as BMS-806, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. In
科学的研究の応用
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been extensively studied for its potential applications in research. As a potent inhibitor of CK2, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Moreover, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA damage repair. CK2 has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting CK2, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide can disrupt these cellular processes and potentially halt the progression of these diseases.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide inhibits the activity of CK2 in a dose-dependent manner, with an IC50 value of 0.9 nM. Moreover, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. In animal studies, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have anti-inflammatory effects, reduce tumor growth, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide is its potency as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. Moreover, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide is its potential off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide. One direction is to further investigate the potential applications of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide in the treatment of cancer, inflammation, and neurodegenerative disorders. Moreover, future studies could focus on understanding the molecular mechanisms underlying the effects of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide on cellular processes and diseases. Finally, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide involves a multistep process that starts with the reaction of 2-tert-butylphenylacetic acid with thionyl chloride to form 2-tert-butylphenylacetyl chloride. This intermediate is then reacted with sodium cyanide to form 2-tert-butylphenylacetonitrile, which is subsequently reacted with thioacetic acid to form N-(2-tert-butylphenyl)-2-(sulfanyl)acetamide. Finally, this intermediate is reacted with cyanogen bromide to form N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)11-6-4-5-7-12(11)16-13(17)10-18-9-8-15/h4-7H,9-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYLPPCYCMTWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


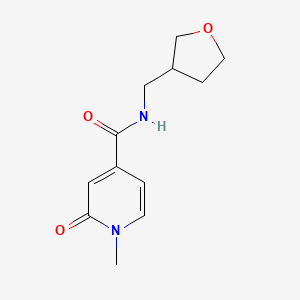
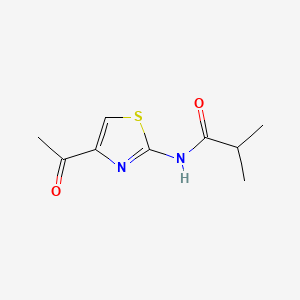
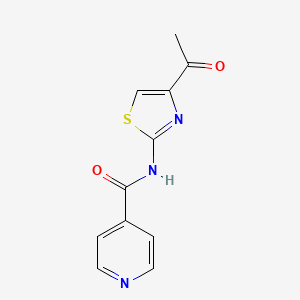
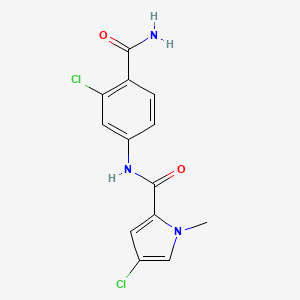
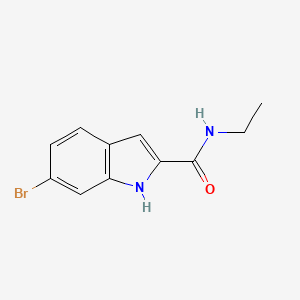
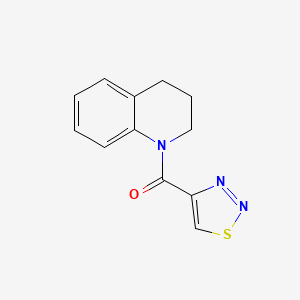
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)
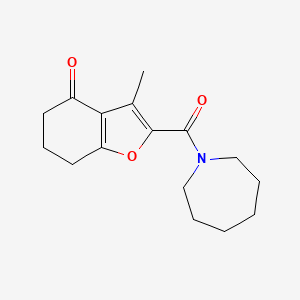

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
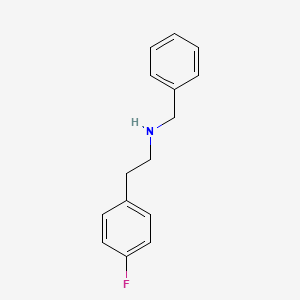
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
